Cas no 5043-05-0 (6-(dimethylamino)naphthalene-2-carboxylic Acid)

6-(Dimethylamino)naphthalene-2-carboxylic acid is a naphthalene derivative featuring a dimethylamino substituent at the 6-position and a carboxylic acid group at the 2-position. This compound is valued for its utility as a fluorescent probe due to its environment-sensitive emission properties, making it particularly useful in spectroscopic and biochemical applications. The dimethylamino group enhances electron-donating characteristics, while the carboxylic acid functionality allows for further derivatization or conjugation. Its structural features contribute to solvatochromic behavior, enabling studies of polarity and microenvironments in chemical and biological systems. The compound is also employed as a building block in organic synthesis and materials science.
6-(dimethylamino)naphthalene-2-carboxylic Acid structure
5043-05-0 structure
Product Name:6-(dimethylamino)naphthalene-2-carboxylic Acid
CAS No:5043-05-0
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD23135704
CID:364905
PubChem ID:15333973
Update Time:2025-05-19

6-(dimethylamino)naphthalene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Dimethylamino)-2-naphthoic acid
    • 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-
    • 6-Dimethylamino-[2]naphthoesaeure
    • 6-dimethylamino-2-naphthoic acid
    • 6-dimethylamino-2-naphthoic-acid
    • 6-dimethylamino-2-naphtholic acid
    • AGN-PC-00OWTL
    • AK100401
    • ANW-70277
    • CHEBI:51912
    • CTK1G6709
    • SureCN2701032
    • MFCD23135704
    • BS-17435
    • D82537
    • SCHEMBL2701032
    • 5043-05-0
    • 6-(dimethylamino)naphthalene-2-carboxylic acid
    • 6-(Dimethylamino)-2-naphthoicacid
    • CS-0151308
    • Q27122986
    • DTXSID70571656
    • EN300-226602
    • AKOS016002657
    • 6-(dimethylamino)naphthalene-2-carboxylic Acid
    • MDL: MFCD23135704
    • Inchi: 1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16)
    • InChI Key: OAPBBTYSMWBVPM-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2C=C(C=CC=2C=1)N(C)C)=O

Computed Properties

  • Exact Mass: 215.09469
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.54

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6-(dimethylamino)naphthalene-2-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:5043-05-0)6-(dimethylamino)naphthalene-2-carboxylic Acid
Order Number:A871564
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:29
Price ($):240.0
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6-(dimethylamino)naphthalene-2-carboxylic Acid Related Literature

Additional information on 6-(dimethylamino)naphthalene-2-carboxylic Acid

Introduction to 6-(dimethylamino)naphthalene-2-carboxylic Acid (CAS No. 5043-05-0)

6-(dimethylamino)naphthalene-2-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 5043-05-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This naphthalene derivative features a carboxylic acid group at the 2-position and a dimethylamino substituent at the 6-position, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The structural configuration of 6-(dimethylamino)naphthalene-2-carboxylic Acid imparts unique electronic and steric properties that make it valuable in the design of functional materials and bioactive molecules. The presence of the dimethylamino group enhances the compound's basicity, while the carboxylic acid moiety allows for further functionalization via esterification, amidation, or other carboxyl-reactive processes. These characteristics have positioned this compound as a focal point in recent studies exploring novel drug scaffolds and catalytic systems.

In recent years, researchers have been increasingly interested in leveraging derivatives of naphthalene for medicinal chemistry applications. The aromatic system of naphthalene provides a stable backbone that can be modified to target specific biological pathways. For instance, studies have demonstrated that substituents at the 2- and 6-positions of naphthalene can modulate binding affinity to enzymes and receptors, making modifications at these loci particularly attractive for drug development.

One notable area of investigation involves the use of 6-(dimethylamino)naphthalene-2-carboxylic Acid in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling networks, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into drug-like molecules, researchers aim to develop selective kinase inhibitors that can modulate signaling pathways without unintended side effects. The dimethylamino group, in particular, has been shown to improve solubility and binding interactions with protein targets, enhancing the pharmacological potential of derived compounds.

Furthermore, the carboxylic acid functionality in 6-(dimethylamino)naphthalene-2-carboxylic Acid offers opportunities for covalent bond formation with biomolecules. This property is exploited in proteomics and drug discovery efforts where reversible protein labeling techniques are employed to study protein-protein interactions or to develop targeted therapeutics. The ability to conjugate this compound with other pharmacophores or biomolecules underscores its utility as a building block in synthetic biology and chemical biology applications.

Recent advancements in computational chemistry have also highlighted the importance of 6-(dimethylamino)naphthalene-2-carboxylic Acid as a scaffold for virtual screening campaigns. High-throughput virtual screening (HTVS) relies on computational models to identify molecules that may interact with biological targets of interest. The structural features of this compound make it amenable to docking studies with enzymes such as kinases, proteases, and ion channels, facilitating the discovery of novel therapeutic agents.

The pharmaceutical industry has taken notice of these developments, with several companies investing in libraries containing derivatives of 6-(dimethylamino)naphthalene-2-carboxylic Acid for high-throughput screening. These efforts aim to identify lead compounds for further optimization into clinical candidates. The versatility of this scaffold allows for rapid diversification of molecular structures while maintaining key pharmacophoric elements necessary for biological activity.

Beyond pharmaceutical applications, 6-(dimethylamino)naphthalene-2-carboxylic Acid has found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for ligand design in coordination chemistry. Such complexes are employed in catalysis, sensing devices, and even as components in organic light-emitting diodes (OLEDs). The electron-rich nature of the naphthalene ring system enhances its interaction with transition metals, leading to catalytically active species that can facilitate various organic transformations.

In conclusion, 6-(dimethylamino)naphthalene-2-carboxylic Acid (CAS No. 5043-05-0) represents a multifaceted compound with broad applications across chemistry and biology. Its unique structural features make it an invaluable intermediate for drug discovery, material science, and catalysis. As research continues to uncover new functionalities and applications for this compound, its significance is expected to grow further, solidifying its role as a cornerstone molecule in modern chemical research.

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Amadis Chemical Company Limited
(CAS:5043-05-0)6-(dimethylamino)naphthalene-2-carboxylic Acid
A871564
Purity:99%
Quantity:1g
Price ($):240.0
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